2,4-Dimethyl-1H-imidazole-5-carbaldehyde
Overview
Description
2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a solid substance and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has been focused on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is represented by the InChI code: 1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3, (H,7,8) . This indicates that the molecule contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
1. Synthesis of pH-Sensitive Spin Probes
A study by Kirilyuk et al. (2003) discusses the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, which are converted to stable nitroxides, serving as pH-sensitive spin probes. This application is significant in the field of chemical sensing and analysis, especially for pH measurement in various environments (Kirilyuk et al., 2003).
2. Copper-Catalyzed Oxidative Coupling
Li et al. (2015) describe a copper-catalyzed oxidative coupling reaction involving α,β-unsaturated aldehydes and amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its high atom economy and mild conditions, making it an efficient approach in organic synthesis (Li et al., 2015).
3. Novel Synthesis of Key Intermediates
Sun et al. (2009) report a novel synthesis method for 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan. This process involves a six-step synthesis with an overall yield of 40%, highlighting its importance in pharmaceutical intermediate production (Sun et al., 2009).
4. Efficient Synthesis of 2-Aminoimidazole Alkaloids
Ando & Terashima (2010) achieved a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving useful in the efficient synthesis of various 2-aminoimidazole alkaloids. This development has implications in the synthesisof bioactive compounds and natural products (Ando & Terashima, 2010).
5. Development of Imidazo[4,5-b]pyridines
Perandones & Soto (1997) explored the preparation of 4-Amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds to yield imidazo[4,5-b]pyridine derivatives. These compounds have potential applications in medicinal chemistry and drug development (Perandones & Soto, 1997).
6. Synthon for Incorporating Imidazolium Group
Berezin & Achilefu (2007) discuss the synthesis of 1,3-dimethylated imidazolium carbaldehydes, serving as synthons for incorporating a cationic imidazolium group into molecular frameworks. This is particularly useful in the field of organic synthesis for creating novel compounds (Berezin & Achilefu, 2007).
7. Synthesis of Bioactive Imidazole Derivatives
Orhan et al. (2019) present a study on starting from 4-methyl-1H-imidazole-5-carbaldehyde and deriving different compounds with potential biological activities. This research highlights the role of imidazole derivatives in biomedical applications (Orhan et al., 2019).
8. Efficient Synthesis of N-Protected Imidazole-4-carbaldehyde
Winter & Rétey (1994) describe a method for the synthesis of N-protected imidazole-4-carbaldehyde, a compound relevant in the synthesis of various heterocyclic compounds. The method provides an efficient approach for obtaining this intermediate (Winter & Rétey, 1994).
Safety And Hazards
The safety information for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are not mentioned in the search results, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFWADYNIVRMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10527692 | |
Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
68282-52-0 | |
Record name | 2,5-Dimethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10527692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.